molecular formula C22H25N3O4S B2756049 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide CAS No. 1448051-69-1

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide

Cat. No. B2756049
CAS RN: 1448051-69-1
M. Wt: 427.52
InChI Key: GRLUMCINWKGHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Antibacterial and Antifungal Agents : Compounds within the benzenesulfonamide family have been explored for their antibacterial and antifungal properties. For instance, N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides have shown potent antibacterial activity and moderate to weak enzyme inhibitory potential against various bacterial strains (Abbasi et al., 2015).

  • Anti-HIV and Anticancer Activity : The research into benzenesulfonamide derivatives has also extended into antiviral and anticancer applications. Novel chiral and achiral benzenesulfonamides have been synthesized and evaluated for their anti-HIV and antifungal activities, indicating their potential use in treating these diseases (Zareef et al., 2007).

  • COX-2 Inhibition for Pain and Inflammation : The selective inhibition of cyclooxygenase-2 (COX-2) is a targeted approach to reduce pain and inflammation without the side effects associated with non-selective NSAIDs. Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has led to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are in clinical trials for various inflammatory conditions (Hashimoto et al., 2002).

  • Synthesis and Characterization of Novel Compounds : The synthesis of new benzenesulfonamide derivatives is crucial for expanding the chemical space available for drug discovery. Studies have detailed the synthesis, structural characterization, and evaluation of novel compounds for various biological activities, providing a foundation for further exploration and development (Murthy et al., 2018).

  • Molecular Docking and Biological Screening : The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives demonstrate their potential as antimicrobial and antiproliferative agents. Molecular docking studies help in understanding their mode of action and optimizing their structures for improved activity (El-Gilil, 2019).

properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-29-20-13-7-8-14-21(20)30(27,28)23-15-19-17-11-5-6-12-18(17)22(26)25(24-19)16-9-3-4-10-16/h5-8,11-14,16,23H,2-4,9-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLUMCINWKGHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide

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